molecular formula C17H20N2O3 B11926848 tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate

Cat. No.: B11926848
M. Wt: 300.35 g/mol
InChI Key: HPOVXLSNJDWKNZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino position of a pyridine ring substituted with a benzyloxy group at the 3-position (Figure 1). The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the benzyloxy substituent contributes to steric bulk and lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl N-(3-phenylmethoxypyridin-2-yl)carbamate

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-15-14(10-7-11-18-15)21-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,18,19,20)

InChI Key

HPOVXLSNJDWKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Boc Protection of the Pyridinamine Core

The Boc group is typically introduced first to prevent side reactions during subsequent functionalization. A common approach involves reacting 3-(benzyloxy)pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 70–85%

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O. Excess Boc₂O ensures complete conversion, while DMAP accelerates the reaction by acting as a catalyst.

Regioselective Introduction of the Benzyloxy Group

Introducing the benzyloxy group at the pyridine’s 3-position requires careful control to avoid undesired substitutions. Two strategies dominate:

Direct Benzylation of 3-Hydroxypyridin-2-amine

Starting with 3-hydroxypyridin-2-amine, benzylation is achieved using benzyl bromide (BnBr) and a strong base such as sodium hydride (NaH) in anhydrous THF:

3-Hydroxypyridin-2-amine+BnBrNaH, THF3-(Benzyloxy)pyridin-2-amine\text{3-Hydroxypyridin-2-amine} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{3-(Benzyloxy)pyridin-2-amine}

Optimized conditions :

  • Molar ratio (BnBr:substrate) : 1.2:1

  • Reaction time : 12–16 hours

  • Yield : 65–78%

Lithiation-Electrophilic Quenching

For substrates where direct benzylation is challenging, lithiation at the pyridine’s 3-position followed by reaction with an electrophilic benzylating agent offers higher regiocontrol. For example:

  • Lithiation : Treating tert-butyl (pyridin-2-yl)carbamate with n-butyllithium (n-BuLi) at -78°C generates a lithiated intermediate.

  • Electrophilic quenching : Adding benzyl bromide or benzaldehyde derivatives introduces the benzyloxy group.

tert-Butyl (pyridin-2-yl)carbamaten-BuLi, TMEDALithiated speciesBnBrtert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate\text{tert-Butyl (pyridin-2-yl)carbamate} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated species} \xrightarrow{\text{BnBr}} \text{this compound}

Key parameters :

  • Lithiating agent : n-BuLi (2.5 M in hexanes)

  • Temperature : -78°C to -10°C

  • Additive : Tetramethylethylenediamine (TMEDA) enhances lithiation efficiency

Integrated Synthetic Protocols

Method A: Sequential Protection and Benzylation

StepReactionConditionsYield
1Boc protection of 3-hydroxypyridin-2-amineBoc₂O, DMAP, DCM, 25°C, 12 h82%
2Benzylation of Boc-protected intermediateBnBr, NaH, THF, 0°C → 25°C, 16 h68%
3PurificationColumn chromatography (hexane:EtOAc, 4:1)95% purity

Total yield : 55%

Method B: Lithiation-Mediated Benzylation

StepReactionConditionsYield
1Lithiation of tert-butyl (pyridin-2-yl)carbamaten-BuLi, TMEDA, THF, -78°C, 2 h
2Quenching with benzyl bromideBnBr, -78°C → 25°C, 12 h57%
3Workup and purificationAqueous NH₄Cl, EtOAc extraction, silica gel chromatography89% purity

Total yield : 51%

Mechanistic Insights and Challenges

Competing Side Reactions

  • Over-lithiation : Excess n-BuLi can deprotonate multiple sites on the pyridine ring, leading to polysubstituted byproducts. Using stoichiometric n-BuLi and maintaining low temperatures (-78°C) mitigates this issue.

  • Boc Group Deprotection : Strong bases like NaH may cleave the Boc group during benzylation. Switching to milder bases (e.g., K₂CO₃) or adjusting reaction times improves compatibility.

Solvent Effects

  • THF vs. DCM : THF’s polarity facilitates lithiation but may reduce Boc stability. DCM is preferred for Boc protection but is incompatible with lithiation.

Industrial-Scale Considerations

Scaling up the synthesis introduces challenges such as heat dissipation during exothermic lithiation and the cost of cryogenic conditions. Industrial protocols often prioritize Method A due to its operational simplicity, despite lower yields compared to Method B. Continuous flow reactors have been explored to improve temperature control and reduce n-BuLi usage.

Comparative Analysis of Methods

ParameterMethod AMethod B
Total yield55%51%
Purity95%89%
ScalabilityHighModerate
CostLowHigh (due to n-BuLi)
Reaction time28 h14 h

Method A is favored for large-scale production, while Method B suits small-scale, high-precision applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The tert-butyl carbamate group can provide stability and improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications

The structural diversity of pyridine carbamates underscores their versatility in drug discovery and materials science. This compound’s benzyloxy group positions it as a candidate for:

  • Protecting group strategies in multi-step syntheses.
  • Lipophilic anchor in prodrug designs to enhance bioavailability.

Biological Activity

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl group, a pyridine ring substituted with a benzyloxy group, and a carbamate moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group enhances binding affinity, while the carbamate moiety may act as a prodrug, releasing active components under physiological conditions.

Antifibrotic Activity

Recent studies have highlighted the compound's potential in inhibiting liver fibrosis. For instance, it demonstrated significant inhibitory effects on the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells, a model for hepatic stellate cell activation. The inhibition rates were found to be dose-dependent, with notable reductions in protein levels observed .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the structure can lead to variations in biological activity. For example:

  • The introduction of different substituents on the pyridine ring can enhance or diminish antifibrotic effects.
  • The presence of bulky groups like tert-butyl can influence the compound's solubility and permeability, affecting its bioavailability and efficacy .

Study 1: In Vitro Evaluation

In vitro assays demonstrated that this compound exhibited an inhibition rate against COL1A1 ranging from 31% to 49%, which is comparable to established antifibrotic agents like EGCG . This suggests that the compound could serve as a lead for further development in treating liver fibrosis.

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound inhibits the IKKβ-NF-κB signaling pathway, which is crucial in inflammation and fibrogenesis. This pathway's inhibition correlates with reduced expression levels of pro-fibrotic markers upon treatment with this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameInhibition Rate (%)Key Features
This compound31.18 - 49.34Pyridine ring, benzyloxy group
EGCG36.46Natural polyphenol, lower inhibition
tert-Butyl (4-bromophenyl)carbamateVariableLacks benzyloxy group, affects binding

Q & A

Q. How do structural analogs compare in enzyme inhibition assays?

  • Case Study : Replacement of benzyloxy with difluoromethoxy () increases metabolic stability (t1/2_{1/2} from 2.1 → 4.7 h in microsomes) but reduces solubility. Comparative IC50_{50} values against CYP450 isoforms guide lead optimization .

Q. What strategies mitigate air sensitivity in intermediates during multi-step synthesis?

  • Handling Protocols : Use Schlenk lines for boronate ester intermediates (e.g., Suzuki precursors). Stabilize with 2,6-lutidine (0.1 eq.) to scavenge trace acids .

Q. How are conflicting spectral data resolved in structural elucidation?

  • Case Example : Overlapping 1^1H NMR peaks (δ 7.4–7.6 ppm) for pyridine and benzyl protons are resolved via 1^1H-13^{13}C HSQC, confirming assignments .

Q. What novel applications exist in materials science (e.g., MOFs or polymers)?

  • Functionalization : The pyridine nitrogen coordinates to metal nodes in Zr-MOFs, enhancing CO2_2 adsorption capacity (12% increase vs. unmodified analogs) .

Q. How is regioselective functionalization achieved at the pyridine C4 position?

  • Directed Metallation : Use LDA at -78°C to deprotonate C4, followed by electrophilic quenching (e.g., iodomethane). The Boc group directs metallation away from C2 .

Q. What advanced analytical methods validate degradation pathways?

  • LC-MS/MS : Identifies hydrolysis products (e.g., 3-(benzyloxy)pyridin-2-amine) and oxidative dimers. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.